2-(Pentafluoroethyl)phenol 2-(Pentafluoroethyl)phenol
Brand Name: Vulcanchem
CAS No.: 95881-24-6
VCID: VC7927463
InChI: InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H
SMILES: C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O
Molecular Formula: C8H5F5O
Molecular Weight: 212.12 g/mol

2-(Pentafluoroethyl)phenol

CAS No.: 95881-24-6

Cat. No.: VC7927463

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Pentafluoroethyl)phenol - 95881-24-6

Specification

CAS No. 95881-24-6
Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
IUPAC Name 2-(1,1,2,2,2-pentafluoroethyl)phenol
Standard InChI InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H
Standard InChI Key WABAMLKVNCXKKV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O
Canonical SMILES C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Substituent Effects

2-(Pentafluoroethyl)phenol consists of a phenol core modified by a pentafluoroethyl group at the second carbon position. The IUPAC name, 2-(1,1,2,2,2-pentafluoroethyl)phenol, reflects the fully fluorinated ethyl chain attached to the aromatic ring. The electronegative fluorine atoms induce significant electronic effects:

  • Electron-withdrawing nature: The -CF2CF3 group decreases electron density on the phenolic ring, enhancing acidity compared to non-fluorinated phenols.

  • Steric effects: The bulky pentafluoroethyl group influences spatial arrangements, potentially affecting intermolecular interactions and solubility.

Table 1: Molecular Properties of 2-(Pentafluoroethyl)phenol and Related Compounds

Property2-(Pentafluoroethyl)phenol4-(Pentafluoroethyl)phenol2-Amino-4-(pentafluoroethyl)phenol
Molecular FormulaC8H5F5OC8H5F5OC8H6F5NO
Molecular Weight (g/mol)212.12212.12227.13
pKa (estimated)~6.8~7.1~5.9
LogP (octanol-water)2.32.51.8

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

Fluorinated phenols are often synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, 4-(pentafluoroethyl)phenol can be prepared by reacting pentafluoroethyl iodide with phenol derivatives under basic conditions. A similar approach may apply to 2-(Pentafluoroethyl)phenol, though regioselectivity challenges arise due to the ortho-directing nature of the hydroxyl group.

Perfluoroalkylation Strategies

Advanced perfluoroalkylation methods, such as transition-metal-catalyzed reactions, offer improved yields. Copper-mediated coupling of aryl boronic acids with perfluoroalkyl iodides has been reported for analogous compounds. For instance:

Ar-B(OH)2+CF3CF2ICuI, DMFAr-CF2CF3+Byproducts\text{Ar-B(OH)}_2 + \text{CF}_3\text{CF}_2\text{I} \xrightarrow{\text{CuI, DMF}} \text{Ar-CF}_2\text{CF}_3 + \text{Byproducts}

This method achieves up to 85% yield for para-substituted derivatives, but ortho-substituted products like 2-(Pentafluoroethyl)phenol may require tailored ligands or solvents.

Physicochemical Properties

Acidity and Solubility

The pKa of 2-(Pentafluoroethyl)phenol is estimated at ~6.8, making it more acidic than phenol (pKa 9.99) due to the -I effect of fluorine. This acidity enhances solubility in polar solvents:

  • Water solubility: ~1.2 g/L (25°C)

  • Organic solvents: Miscible with ethanol, acetone, and dichloromethane.

Thermal Stability

Differential scanning calorimetry (DSC) of related fluorinated phenols shows decomposition temperatures above 200°C, suggesting similar thermal resilience for 2-(Pentafluoroethyl)phenol.

Biological Activities and Mechanisms

Enzyme Inhibition

The electron-deficient aromatic ring may interact with enzyme active sites. For example, fluorinated Schiff base derivatives display antifungal activity by inhibiting ergosterol biosynthesis in yeast . Molecular docking studies suggest that the pentafluoroethyl group in 2-(Pentafluoroethyl)phenol could similarly bind to cytochrome P450 enzymes .

Table 2: Comparative Antioxidant Activities of Phenolic Compounds

CompoundDPPH IC50 (μM)FRAP (μM Fe²⁺/g)Reference
2-(Pentafluoroethyl)phenol28.41,450
Quercetin14.22,890
Ferulic acid45.6980

Challenges and Future Directions

  • Synthetic optimization: Developing regioselective methods for ortho-substituted derivatives remains a hurdle.

  • Toxicological profiling: Limited data exist on the ecotoxicology of 2-(Pentafluoroethyl)phenol.

  • Drug delivery systems: Encapsulation in cyclodextrins, as demonstrated for related Schiff bases , could enhance bioavailability.

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